Tert-butyl trichloroacetate
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Overview
Description
Tert-butyl trichloroacetate (TBTA) is a chemical compound that belongs to the class of trichloroacetates. It is a colorless liquid with a pungent odor and is mainly used in scientific research for various applications. TBTA is widely used in organic synthesis as a coupling reagent for the preparation of peptides and other organic molecules.
Mechanism Of Action
Tert-butyl trichloroacetate acts as a coupling reagent by activating carboxylic acid groups in the presence of amines. It forms an active ester intermediate which reacts with the amine to form an amide bond. The reaction can be represented as follows:
Carboxylic acid + Tert-butyl trichloroacetate → Active Ester Intermediate → Amide
Biochemical And Physiological Effects
Tert-butyl trichloroacetate has no known biochemical or physiological effects on living organisms. It is mainly used in scientific research and is not intended for human or animal consumption.
Advantages And Limitations For Lab Experiments
Tert-butyl trichloroacetate has several advantages in lab experiments. It is a highly efficient coupling reagent and is easy to use. It is also relatively inexpensive and readily available. However, Tert-butyl trichloroacetate has some limitations. It is not suitable for the synthesis of peptides containing certain amino acids such as cysteine and histidine. It can also cause side reactions such as epimerization and racemization.
Future Directions
Tert-butyl trichloroacetate has several potential future directions in scientific research. It can be used in the synthesis of new natural products and pharmaceuticals. It can also be used in the synthesis of new materials and polymers. Tert-butyl trichloroacetate can also be used in the development of new coupling reagents with improved efficiency and selectivity.
Conclusion:
Tert-butyl trichloroacetate is a versatile chemical compound that has several applications in scientific research. It is mainly used as a coupling reagent for the preparation of peptides and other organic molecules. Tert-butyl trichloroacetate has several advantages in lab experiments but also has some limitations. It has no known biochemical or physiological effects on living organisms and is not intended for human or animal consumption. Tert-butyl trichloroacetate has several potential future directions in scientific research and can be used in the synthesis of new natural products, pharmaceuticals, materials, and polymers.
Synthesis Methods
Tert-butyl trichloroacetate is synthesized by the reaction of trichloroacetic acid with tert-butanol in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The reaction results in the formation of Tert-butyl trichloroacetate along with water as a byproduct. The reaction can be represented as follows:
Trichloroacetic acid + tert-butanol → Tert-butyl trichloroacetate + H2O
Scientific Research Applications
Tert-butyl trichloroacetate is widely used in scientific research for various applications. It is mainly used as a coupling reagent for the preparation of peptides and other organic molecules. Tert-butyl trichloroacetate is also used as a catalyst in various organic reactions. It is used in the synthesis of various natural products and pharmaceuticals. Tert-butyl trichloroacetate is also used in the synthesis of polymers and materials.
properties
CAS RN |
1860-21-5 |
---|---|
Product Name |
Tert-butyl trichloroacetate |
Molecular Formula |
C6H9Cl3O2 |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
tert-butyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 |
InChI Key |
YROVKSCEXQTHTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(Cl)(Cl)Cl |
melting_point |
25.5 °C |
Origin of Product |
United States |
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